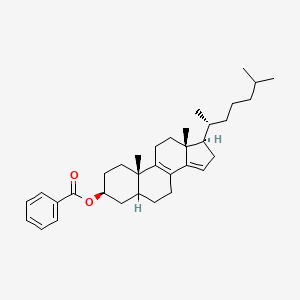

3-Benzoyloxycholesta-8,14-diene

Vue d'ensemble

Description

3-Benzoyloxycholesta-8,14-diene is a synthetic derivative of cholesterol, characterized by the presence of a benzoyloxy group at the third position of the cholesta-8,14-diene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxycholesta-8,14-diene typically involves the esterification of cholesta-8,14-dien-3-ol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 12-24 hours

The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors with controlled temperature and stirring

Continuous Flow Systems: For efficient mixing and reaction control

Purification: Industrial-scale chromatography or crystallization techniques

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzoyloxycholesta-8,14-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, room temperature

Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C

Substitution: Sodium methoxide in methanol, reflux conditions

Major Products

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Saturated hydrocarbons

Substitution Products: Various esters and ethers

Applications De Recherche Scientifique

3-Benzoyloxycholesta-8,14-diene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: Studied for its effects on cellular processes and membrane dynamics.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Mécanisme D'action

The mechanism of action of 3-Benzoyloxycholesta-8,14-diene involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in cholesterol metabolism, potentially inhibiting their activity and altering cholesterol homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesta-8,14-dien-3-ol: The parent compound without the benzoyloxy group.

3-Benzoyloxycholesta-5,7-diene: A similar compound with double bonds at different positions.

3-Acetoxycholesta-8,14-diene: An analogue with an acetoxy group instead of a benzoyloxy group.

Uniqueness

3-Benzoyloxycholesta-8,14-diene is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the benzoyloxy group enhances its stability and reactivity compared to its analogues, making it a valuable compound for various applications .

Activité Biologique

3-Benzoyloxycholesta-8,14-diene is a synthetic derivative of cholesterol that has garnered attention for its diverse biological activities. This compound is characterized by a benzoyloxy group at the third position of the cholesta-8,14-diene structure, which influences its interactions with cellular components and biological systems.

This compound integrates into lipid membranes, affecting their fluidity and permeability. This interaction is crucial as it can modulate the activity of membrane-bound enzymes and receptors, thereby influencing various cellular processes. The compound has been shown to inhibit specific sulfotransferases, which play a role in the sulfation of phenolic compounds, thus altering metabolic pathways related to cholesterol homeostasis and inflammatory responses.

Biological Effects

The biological effects of this compound are broad and include:

- Neuroprotective Effects : In neuronal cells, the compound modulates neurotransmitter activity, which may enhance cognitive functions and protect against neurodegenerative conditions.

- Cardiovascular Health : In cardiomyocytes, it influences the beating rate and rhythm, indicating potential therapeutic applications in heart diseases.

- Anti-inflammatory Properties : The compound has been associated with the regulation of oxidative stress responses and inflammatory pathways, suggesting its utility in treating inflammatory disorders.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Neuroprotection | Modulation of neurotransmitter activity | |

| Cardiomyocyte modulation | Affects beating rate and rhythm | |

| Anti-inflammatory | Regulates oxidative stress and inflammation |

Case Studies

- Neuroprotective Mechanism : A study explored the effects of this compound on neuronal cell lines. The results indicated that the compound significantly enhanced cell survival under oxidative stress conditions by modulating antioxidant enzyme activities.

- Cardiovascular Application : In a model of cardiac hypertrophy, treatment with this compound resulted in reduced hypertrophic markers and improved cardiac function metrics. This suggests its potential as a therapeutic agent in heart disease management.

- Inflammation Regulation : Research demonstrated that this compound could downregulate pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), highlighting its role in modulating immune responses.

Table 2: Comparison with Related Compounds

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Cholesta-8,14-dien-3-ol | No benzoyloxy group | Limited compared to this compound |

| 3-Benzoyloxycholesta-5,7-diene | Different double bond positions | Varies based on structure |

| 3-Acetoxycholesta-8,14-diene | Acetoxy instead of benzoyloxy | Similar but less stable |

Propriétés

IUPAC Name |

[(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,17,23-24,26-27,29H,9-11,14-16,18-22H2,1-5H3/t24-,26?,27+,29-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPWHCNUAMCBM-YIAGYAHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942963 | |

| Record name | Cholesta-8,14-dien-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20748-23-6 | |

| Record name | 3-Benzoyloxycholesta-8,14-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-8,14-dien-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.